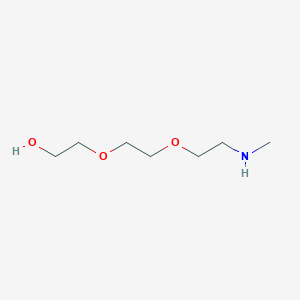

羟基-PEG2-甲胺

描述

Hydroxy-PEG2-methylamine is a PEG derivative containing a hydroxyl group with a methylamine group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Synthesis Analysis

Hydroxy-PEG2-methylamine is a PEG linker containing a hydroxyl group with a methylamine group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc .Molecular Structure Analysis

The molecular formula of Hydroxy-PEG2-methylamine is C7H17NO3 . The molecular weight is 163.21 g/mol . The IUPAC name is 2-[2-[2-(methylamino)ethoxy]ethoxy]ethanol . The InChI is InChI=1S/C7H17NO3/c1-8-2-4-10-6-7-11-5-3-9/h8-9H,2-7H2,1H3 . The InChIKey is OJIGMRILIXVTEA-UHFFFAOYSA-N . The Canonical SMILES is CNCCOCCOCCO .Chemical Reactions Analysis

The methylamine group in Hydroxy-PEG2-methylamine is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Physical and Chemical Properties Analysis

The molecular weight of Hydroxy-PEG2-methylamine is 163.21 g/mol . The XLogP3-AA is -1.2 . The Hydrogen Bond Donor Count is 2 . The Hydrogen Bond Acceptor Count is 4 . The Rotatable Bond Count is 8 . The Exact Mass is 163.12084340 g/mol . The Monoisotopic Mass is 163.12084340 g/mol . The Topological Polar Surface Area is 50.7 Ų . The Heavy Atom Count is 11 . The Formal Charge is 0 . The Complexity is 70.7 .科学研究应用

在药物研究和开发中的作用

羟基-PEG2-甲胺在药物研究和开发中发挥着重要作用 . 它由一个PEG链组成,可以提高药物的水溶性、稳定性和生物利用度 .

药物递送增强

羟基-PEG2-甲胺中的PEG链可以增强药物递送。 通过提高药物的水溶性,它可以增加药物在体内的吸收,从而带来更有效的治疗 .

稳定性改进

羟基-PEG2-甲胺可以提高药物的稳定性。 这对于在生物环境中不稳定的药物尤其重要,因为它可以防止降解并确保药物保持有效 .

生物利用度提高

羟基-PEG2-甲胺中的PEG链可以提高药物的生物利用度。 这意味着它可以增加被吸收进入身体并到达作用部位的药物数量 .

生物偶联中的应用

羟基-PEG2-甲胺是一种不可切割的生物偶联连接剂 . 它包含一个-CH3基团和一个通过线性PEG链连接的OH/醇基团 . 这使其在创建生物偶联物方面非常有用,生物偶联物是经过化学修饰以包含生物分子(如蛋白质或抗体)的分子 .

与羧酸基团的反应性

羟基-PEG2-甲胺包含一个伯胺基团,该基团可以与羧酸基团反应形成稳定的酰胺 . 这种特性在创建各种化学化合物方面很有用,并且可用于合成新药 .

安全和危害

未来方向

Hydroxy-PEG2-methylamine plays a significant role in pharmaceutical research and development . It is composed of a PEG chain, which can improve the water solubility, stability, and bioavailability of drugs . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . This suggests that Hydroxy-PEG2-methylamine could have potential applications in drug delivery systems .

作用机制

Target of Action

Hydroxy-PEG2-methylamine is a PEG derivative that contains a hydroxyl group and a methylamine group . The primary targets of this compound are carboxylic acids and carbonyls (ketone, aldehyde), with which the methylamine group can react .

Mode of Action

The hydrophilic PEG spacer in Hydroxy-PEG2-methylamine increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde), etc .

Pharmacokinetics

Hydroxy-PEG2-methylamine is composed of a PEG chain, which can improve the water solubility, stability, and bioavailability of drugs . This compound is used to modify the surface of drugs or particles, enabling targeted drug delivery to specific cells or tissues . This modification can enhance the pharmacokinetics and efficacy of drugs, while also reducing toxicity and immunogenicity .

Result of Action

Given its role in drug delivery, it can be inferred that the compound’s action would result in enhanced drug efficacy and reduced toxicity .

Action Environment

It’s known that the compound is stored at -20°c , suggesting that temperature could be a factor influencing its stability

生化分析

Biochemical Properties

Hydroxy-PEG2-methylamine plays a significant role in various biochemical reactions. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde), and other biomolecules . This compound interacts with enzymes such as carboxylases and dehydrogenases, forming stable amide linkages that can alter enzyme activity. Additionally, Hydroxy-PEG2-methylamine can interact with proteins and other biomolecules through hydrogen bonding and electrostatic interactions, influencing their structure and function .

Cellular Effects

Hydroxy-PEG2-methylamine affects various types of cells and cellular processes. It can influence cell signaling pathways by modifying the activity of enzymes and receptors involved in these pathways. For example, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Additionally, Hydroxy-PEG2-methylamine can impact cellular metabolism by modifying the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of Hydroxy-PEG2-methylamine involves several key interactions at the molecular level. The hydroxyl group can form hydrogen bonds with biomolecules, while the methylamine group can form covalent bonds with carboxylic acids, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and protein function, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hydroxy-PEG2-methylamine can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments. Long-term studies have shown that Hydroxy-PEG2-methylamine can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of Hydroxy-PEG2-methylamine vary with different dosages in animal models. At low doses, the compound can enhance enzyme activity and improve cellular function. At high doses, Hydroxy-PEG2-methylamine can have toxic effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .

Metabolic Pathways

Hydroxy-PEG2-methylamine is involved in several metabolic pathways. It interacts with enzymes such as carboxylases and dehydrogenases, influencing their activity and altering metabolic flux. The compound can also affect metabolite levels by modifying the activity of metabolic enzymes, leading to changes in the concentrations of key metabolites .

Transport and Distribution

Within cells and tissues, Hydroxy-PEG2-methylamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s hydrophilic PEG spacer increases its solubility in aqueous media, facilitating its transport within cells .

Subcellular Localization

Hydroxy-PEG2-methylamine is localized to specific subcellular compartments, where it exerts its effects on cellular function. The compound can be directed to specific organelles through targeting signals and post-translational modifications. This subcellular localization is crucial for its activity, as it allows Hydroxy-PEG2-methylamine to interact with specific biomolecules and influence cellular processes .

属性

IUPAC Name |

2-[2-[2-(methylamino)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO3/c1-8-2-4-10-6-7-11-5-3-9/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIGMRILIXVTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

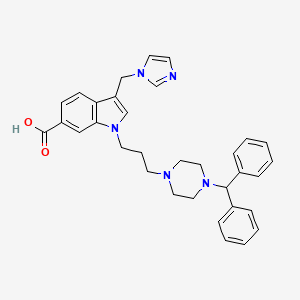

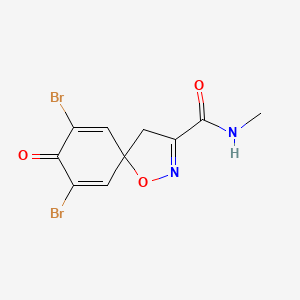

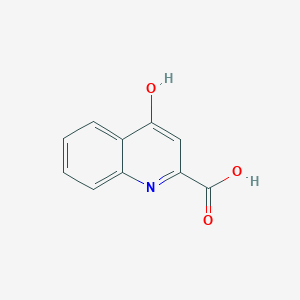

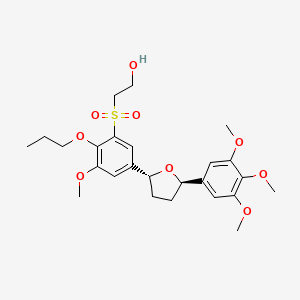

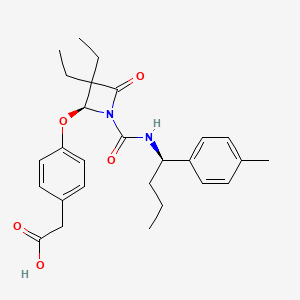

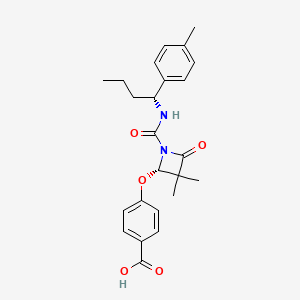

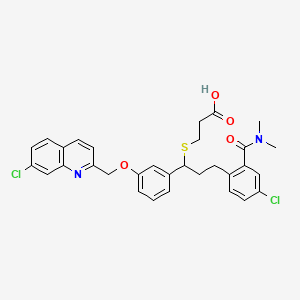

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1673894.png)

![tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673898.png)

![(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673900.png)

![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1673902.png)